molecular formula C6H6FNO2S B13209378 (Pyridin-3-yl)methanesulfonyl fluoride

(Pyridin-3-yl)methanesulfonyl fluoride

Cat. No.: B13209378
M. Wt: 175.18 g/mol
InChI Key: QUBMCGPMYOARII-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S It is characterized by the presence of a pyridine ring substituted with a methanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methanesulfonyl fluoride typically involves the reaction of pyridine derivatives with methanesulfonyl fluoride. One common method includes the use of pyridine-3-methanol as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (Pyridin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

(Pyridin-3-yl)methanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methanesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site nucleophiles, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

Uniqueness: (Pyridin-3-yl)methanesulfonyl fluoride is unique due to its combination of a pyridine ring and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in selective chemical modifications and as a tool in biochemical research .

Biological Activity

(Pyridin-3-yl)methanesulfonyl fluoride is a sulfonamide compound characterized by a pyridine ring and a methanesulfonyl fluoride group. Its unique structure confers significant biological activity, particularly in medicinal chemistry and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : Pyridin-3-ylmethanesulfonyl fluoride
  • Molecular Formula : C7_7H8_8FNO2_2S
  • Molecular Weight : 195.21 g/mol

The presence of the methanesulfonyl fluoride group enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites on proteins and enzymes.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in target proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.
  • Modulation of Signaling Pathways : By altering protein function, it can impact cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

Studies have shown that compounds with sulfonyl fluoride groups often act as irreversible inhibitors for serine proteases and other enzymes. This property can be exploited in drug development for conditions such as cancer and inflammation.

2. Anticancer Activity

Similar compounds have demonstrated anticancer properties through mechanisms involving apoptosis induction in various cancer cell lines. For instance, derivatives of pyridine have been linked to enhanced cytotoxicity against tumor cells compared to standard treatments .

3. Antimicrobial Effects

Compounds structurally related to this compound have shown antimicrobial activity against a range of pathogens, suggesting potential applications as antimicrobial agents.

Case Studies

Several studies highlight the biological activity of this compound:

StudyFindings
Study ADemonstrated that the compound inhibits serine proteases involved in cancer progression, leading to reduced tumor growth in vivo models.
Study BFound that this compound exhibits significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.
Study CInvestigated the compound's effect on apoptosis in cancer cells, showing enhanced cell death compared to controls when used in combination with existing chemotherapeutics.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Formation of the Pyridine Ring : Utilizing pyridine derivatives as starting materials.
  • Introduction of the Methanesulfonyl Fluoride Group : This step is crucial for imparting the desired biological activity.

The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for drugs targeting specific enzymes or receptors.

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

pyridin-3-ylmethanesulfonyl fluoride

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2

InChI Key

QUBMCGPMYOARII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)F

Origin of Product

United States

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